molecular formula C8H12N6 B14286625 6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine CAS No. 125743-66-0

6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14286625
CAS No.: 125743-66-0
M. Wt: 192.22 g/mol
InChI Key: ZDBYHTNLCPCXCN-UHFFFAOYSA-N
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Description

6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine is a chemical compound characterized by the presence of an isocyanide group attached to a triazine ring

Preparation Methods

Chemical Reactions Analysis

6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the isocyanide group into other functional groups.

    Substitution: The isocyanide group can be substituted with other nucleophiles, such as alcohols and amines. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

6-Isocyano-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

Properties

CAS No.

125743-66-0

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

6-isocyano-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H12N6/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5/h2-5H3

InChI Key

ZDBYHTNLCPCXCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)[N+]#[C-])N(C)C

Origin of Product

United States

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